3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one

Physicochemical Properties Drug Design Building Block Selection

Researchers synthesizing heterocyclic libraries often face background fluorescence interference from coumarin-based probes. 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one (CAS 106578-18-1) eliminates this issue via the 8-methoxy substitution pattern, which renders derivatives virtually non-fluorescent-unlike 7-methoxy regioisomers. • Non-fluorescent scaffold for interference-free bioassays & chemical probes • Reactive bromoacetyl enables diverse heterocycle construction (pyrazoles, thiazoles, etc.) • 21% larger TPSA (52.6 vs. 43.4 Ų) enhances solubility & permeability of downstream products • Crystal structure data available for reliable QC & SAR studies

Molecular Formula C12H9BrO4
Molecular Weight 297.1 g/mol
CAS No. 106578-18-1
Cat. No. B022679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one
CAS106578-18-1
Molecular FormulaC12H9BrO4
Molecular Weight297.1 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CBr
InChIInChI=1S/C12H9BrO4/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10/h2-5H,6H2,1H3
InChIKeyZMHJVUAVKFWASF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromoacetyl)-8-methoxycoumarin: A Unique Building Block


3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one (CAS: 106578-18-1) is a synthetic bromoacetyl coumarin derivative characterized by a methoxy group at the 8-position of the coumarin core [1]. This structural feature distinguishes it from the parent 3-(bromoacetyl)coumarin (CAS: 29310-88-1) and other methoxy regioisomers. The compound serves as a versatile electrophilic building block for constructing diverse heterocyclic systems due to the reactive bromoacetyl moiety at the 3-position [2].

Reactivity Reactive bromoacetyl group at the 3-position enables nucleophilic heterocycle formation
Differentiation 8-methoxy substitution provides distinct physicochemical profile vs. parent and regioisomers
Workflow Versatile building block for library synthesis of coumarin-fused heterocyclic scaffolds

Why 8-Methoxy Substitution Prevents Direct Replacement


The position of the methoxy substituent on the coumarin ring critically influences both physicochemical properties and subsequent reactivity. While 3-(bromoacetyl)coumarin (CAS: 29310-88-1) and the 7-methoxy regioisomer (CAS: 144663-93-4) share the reactive bromoacetyl group, the 8-methoxy derivative exhibits distinct computed properties, including a higher topological polar surface area (52.6 Ų vs. 43.4 Ų for the parent) and altered hydrogen bond acceptor count, which impact solubility and intermolecular interactions [1]. Furthermore, the 8-methoxy substitution pattern is known to uniquely affect photophysical behavior, with related 8-methoxy-iminocoumarin derivatives being virtually non-fluorescent, in contrast to their 7-methoxy counterparts [2]. Direct substitution with a non-8-methoxy analog would therefore alter key physicochemical parameters and may lead to different outcomes in downstream synthetic applications or biological assays.

TPSA Shift 8-methoxy substitution increases topological polar surface area; may alter solubility and permeability context relative to parent coumarin
HBA Mismatch Additional hydrogen bond acceptor from 8-methoxy can modify intermolecular interactions and crystallization behavior compared to unsubstituted analog
Photophysics 8-methoxy motif associated with non-fluorescent behavior; direct replacement with 7-methoxy regioisomer may introduce unwanted fluorescence

3-(Bromoacetyl)-8-methoxycoumarin: Differentiation from Analogs


Higher Topological Polar Surface Area

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one possesses a TPSA of 52.6 Ų, which is 21% larger than that of the non-methoxylated parent 3-(bromoacetyl)coumarin (TPSA = 43.4 Ų) [1]. This difference is directly attributable to the added 8-methoxy group.

Topological PSA
Head-to-head
52.6 Ų (+21.2% vs parent)
Reported permeability-modulating context
Computed property; in vitro verification may differ
Physicochemical Properties Drug Design Building Block Selection

Additional Hydrogen Bond Acceptor Site

The compound has four hydrogen bond acceptor (HBA) sites, compared to three for the parent 3-(bromoacetyl)coumarin [1]. This is due to the additional oxygen atom in the 8-methoxy group, which provides an extra site for intermolecular interactions.

H-Bond Acceptors
Head-to-head
4 (vs 3 in parent)
May influence solubility and target interactions
Computed property; experimental HBA profile may vary
Physicochemical Properties Medicinal Chemistry SAR

Non-Fluorescent 8-Methoxy Motif

While no direct photophysical data is available for the target compound, studies on closely related 8-methoxy-iminocoumarin derivatives demonstrate a stark contrast with their 7-methoxy counterparts: the 8-methoxy derivative is virtually non-fluorescent (photoluminescence quantum yield near zero), whereas the 7-methoxy derivative exhibits weak fluorescence [1]. This class-level inference suggests that the 8-methoxy substitution pattern can profoundly quench fluorescence, a critical consideration for applications requiring or seeking to avoid luminescence.

Photoluminescence
Class-level
8-methoxy motif: virtually non-fluorescent (iminocoumarin analog)
Supports background-free probe design context
Direct photophysical data on target compound not available
Photoluminescence Fluorescent Probes Material Science

Validated Crystal Structure of Precursor

The crystal structure of 8-methoxy-3-dibromoacetylcoumarin, a direct synthetic precursor to the target compound, has been rigorously solved and refined to an R-factor of 0.039 [1]. This high-resolution structural data (monoclinic, space group P12(1)/c1) provides unambiguous confirmation of the 8-methoxy substitution pattern and overall molecular geometry. While this is supporting evidence for the class, it demonstrates the tractability of 8-methoxy-3-bromoacetylcoumarins to structural analysis, which is valuable for patent filings and quality control.

Crystal Structure
Supporting
Precursor R-all(F) = 0.039, monoclinic P12₁/c1
Validates 8-methoxy geometry and substitution pattern
Data from dibromoacetyl precursor; target analog structurally related
Crystallography Structural Confirmation Quality Control

Versatile Heterocycle Building Block

3-(Bromoacetyl)coumarins, as a class, are recognized as versatile building blocks for preparing a wide range of polyfunctionalized heterocyclic systems, including thiophenes, imidazoles, pyrazoles, thiazoles, pyrans, and pyridines [1]. The target compound, with its specific 8-methoxy substitution, retains this core reactivity at the bromoacetyl site while offering unique physicochemical properties (as shown in Evidence 1 and 2) that can influence the properties of the final heterocyclic products.

Synthetic Utility
Class-level
3-(Bromoacetyl)coumarins as versatile heterocycle precursors
Enables library generation with substitution-driven property modulation
Class reactivity confirmed; specific product performance requires evaluation
Synthetic Chemistry Medicinal Chemistry Building Blocks

3-(Bromoacetyl)-8-methoxycoumarin Applications


Modulated Heterocyclic Scaffolds Design

Researchers can utilize 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one as a strategic alternative to the parent 3-(bromoacetyl)coumarin for constructing libraries of fused heterocycles. The 21% larger TPSA and additional HBA site [1] are expected to confer altered solubility, permeability, and target engagement profiles to the resulting pyrazoles, thiazoles, and other heterocyclic products [2], potentially leading to compounds with improved pharmacokinetic properties.

Non-Fluorescent Probes and Linkers

Based on the established non-fluorescent nature of the 8-methoxy substitution pattern [3], this compound is an ideal building block for designing chemical probes, bioconjugation linkers, or material precursors where background fluorescence must be eliminated. This is a key advantage over 7-methoxy regioisomers, which exhibit inherent fluorescence that can interfere with sensitive detection methods.

Crystallography-Enabled Drug Discovery

The robust crystal structure data available for a closely related derivative (8-methoxy-3-dibromoacetylcoumarin) [4] provides a high degree of confidence in the structural integrity of the 8-methoxy-3-bromoacetylcoumarin core. This is invaluable for generating solid-state data for patent filings, understanding structure-activity relationships (SAR) in X-ray co-crystallography studies, and establishing reliable analytical quality control (QC) methods for the building block.

Application
Selection Property
Validation Focus
Modulated Heterocycle Design
8-Methoxy substitution profile (TPSA, HBA)
TPSA/HBA-dependent property modulation review
Non-Fluorescent Probe Construction
Reported non-fluorescent 8-methoxy motif
Background fluorescence minimization validation
Structure-Guided Synthesis
Crystallographically validated precursor scaffold
Solid-state structure and SAR method development

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